石蕊石内酯 A

描述

Graphislactone A is a secondary metabolite derived from a mycobiont found in the lichens of the genus Graphis. This compound exhibits significant antioxidant properties and has been the subject of various scientific studies due to its potential therapeutic applications .

科学研究应用

石蕊内酯 A 已被广泛研究用于其科学研究应用,包括:

作用机制

石蕊内酯 A 主要通过其抗氧化活性发挥作用。 它减少肝细胞中活性氧物质的产生并降低巨噬细胞中的炎症反应 . 该化合物抑制脂肪生成而不是脂肪氧化,这从 RNA 测序数据中可以明显看出,该数据显示在脂肪细胞分化过程中与脂肪生成途径相关联 . 分子靶标包括参与脂质代谢的脂肪生成基因和途径。

生化分析

Biochemical Properties

Graphislactone A has been shown to interact with various biomolecules in biochemical reactions. It demonstrated antioxidant capacity on a par with that of vitamin C in cultured hepatocytes .

Cellular Effects

Graphislactone A has significant effects on various types of cells and cellular processes. It reduces the inflammatory response induced by lipopolysaccharide in primary macrophages . It also effectively reduces lipid accumulation and suppresses lipogenic gene expression in AML12 hepatocytes and 3T3-L1 adipocytes .

Molecular Mechanism

The molecular mechanism of Graphislactone A involves inhibiting lipogenesis rather than fat oxidation in cultured hepatocytes . RNA sequencing data revealed intriguing associations between Graphislactone A and the adipogenic pathways during adipocyte differentiation .

Temporal Effects in Laboratory Settings

It has been shown to have a long-term effect on reducing hepatic steatosis .

Dosage Effects in Animal Models

In animal studies using a non-alcoholic fatty liver disease (NAFLD) mouse model, Graphislactone A had a milder impact on liver inflammation while markedly attenuating hepatic steatosis . This effect was confirmed in an animal model of early fatty liver disease without inflammation .

Metabolic Pathways

The metabolic pathways that Graphislactone A is involved in primarily relate to lipogenesis . It inhibits lipogenesis in cultured hepatocytes .

Transport and Distribution

Its ability to reduce lipid accumulation suggests it may interact with lipid transporters or binding proteins .

Subcellular Localization

Its demonstrated effects on lipid accumulation and lipogenesis suggest it may localize to areas of the cell involved in these processes .

准备方法

石蕊内酯 A 主要从内生真菌如头孢霉属 IFB-E001 的培养物中分离出来。 提取过程包括在适当的培养基中培养真菌,然后进行溶剂提取和色谱纯化

化学反应分析

石蕊内酯 A 经历了几种类型的化学反应,包括:

这些反应中常用的试剂包括 1,1-二苯基-2-苦基肼 (DPPH) 用于自由基清除测定,以及过氧化氢用于氧化应激研究 . 从这些反应中形成的主要产物包括活性氧物质的还原形式和稳定的自由基中间体。

相似化合物的比较

石蕊内酯 A 是从石蕊属地衣中分离得到的一系列酚类苯并吡喃酮的一部分 . 类似的化合物包括:

丁基羟基甲苯 (BHT): 一种具有类似自由基清除特性的合成抗氧化剂.

抗坏血酸 (维生素 C): 一种具有可比的减少氧化应激功效的天然抗氧化剂.

属性

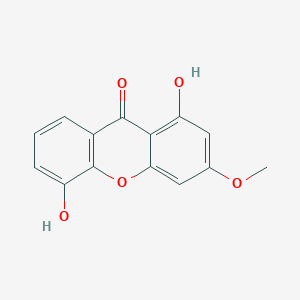

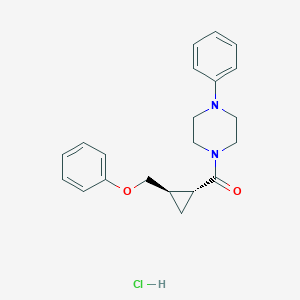

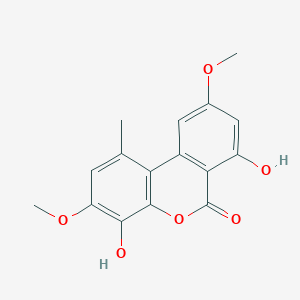

IUPAC Name |

4,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-7-4-11(21-3)14(18)15-12(7)9-5-8(20-2)6-10(17)13(9)16(19)22-15/h4-6,17-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKUDZVEVLDBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。